1-Benzyl 1'-tert-butyl [3,3'-biazetidine]-1,1'-dicarboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-Benzyl 1’-tert-butyl [3,3’-biazetidine]-1,1’-dicarboxylate is a complex organic compound characterized by its unique structure, which includes a biazetidine ring system substituted with benzyl and tert-butyl groups
Preparation Methods
The synthesis of 1-Benzyl 1’-tert-butyl [3,3’-biazetidine]-1,1’-dicarboxylate typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Biazetidine Ring: The biazetidine ring can be synthesized through a cyclization reaction involving appropriate precursors.
Introduction of Benzyl and tert-Butyl Groups: The benzyl and tert-butyl groups are introduced through alkylation reactions. Benzylation can be achieved using benzyl halides in the presence of a base, while tert-butylation can be performed using tert-butyl halides under similar conditions.
Industrial production methods may involve optimization of these steps to enhance yield and purity, often utilizing catalysts and controlled reaction conditions to achieve efficient synthesis.
Chemical Reactions Analysis
1-Benzyl 1’-tert-butyl [3,3’-biazetidine]-1,1’-dicarboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in reduced forms of the compound.
Substitution: The benzyl and tert-butyl groups can undergo substitution reactions with nucleophiles or electrophiles, leading to the formation of substituted derivatives.
Common reagents and conditions used in these reactions include organic solvents, catalysts, and controlled temperatures. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
1-Benzyl 1’-tert-butyl [3,3’-biazetidine]-1,1’-dicarboxylate has several scientific research applications:
Chemistry: The compound is used as a building block in organic synthesis, enabling the construction of more complex molecules.
Biology: It is studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient in drug development.
Industry: The compound is used in the development of advanced materials, including polymers and coatings, due to its unique structural properties.
Mechanism of Action
The mechanism of action of 1-Benzyl 1’-tert-butyl [3,3’-biazetidine]-1,1’-dicarboxylate involves its interaction with specific molecular targets and pathways. The compound may exert its effects through:
Binding to Enzymes: It can inhibit or activate enzymes by binding to their active sites, affecting biochemical pathways.
Interaction with Receptors: The compound may interact with cellular receptors, modulating signal transduction pathways.
Alteration of Cellular Processes: It can influence cellular processes such as cell division, apoptosis, and metabolism, leading to various biological effects.
Comparison with Similar Compounds
1-Benzyl 1’-tert-butyl [3,3’-biazetidine]-1,1’-dicarboxylate can be compared with similar compounds such as:
Benzyl tert-butyl ether: This compound shares the benzyl and tert-butyl groups but lacks the biazetidine ring, resulting in different chemical and physical properties.
tert-Butyl benzene: Similar in having the tert-butyl group attached to a benzene ring, but without the biazetidine structure.
Biazetidine derivatives: Other biazetidine derivatives may have different substituents, leading to variations in reactivity and applications.
The uniqueness of 1-Benzyl 1’-tert-butyl [3,3’-biazetidine]-1,1’-dicarboxylate lies in its specific combination of functional groups and ring structure, which imparts distinct chemical and biological properties.
Properties
IUPAC Name |
benzyl 3-[1-[(2-methylpropan-2-yl)oxycarbonyl]azetidin-3-yl]azetidine-1-carboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H26N2O4/c1-19(2,3)25-18(23)21-11-16(12-21)15-9-20(10-15)17(22)24-13-14-7-5-4-6-8-14/h4-8,15-16H,9-13H2,1-3H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YPXDMWURVIVRES-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CC(C1)C2CN(C2)C(=O)OCC3=CC=CC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H26N2O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
346.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.